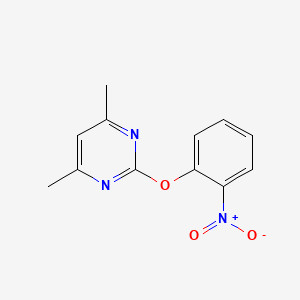

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine

Description

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

4,6-dimethyl-2-(2-nitrophenoxy)pyrimidine |

InChI |

InChI=1S/C12H11N3O3/c1-8-7-9(2)14-12(13-8)18-11-6-4-3-5-10(11)15(16)17/h3-7H,1-2H3 |

InChI Key |

SRUSUVKERCLPAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2=CC=CC=C2[N+](=O)[O-])C |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Group Reactivity

The nitrophenoxy group enables electrophilic substitution and reduction reactions:

-

Nucleophilic Aromatic Substitution : The nitro group activates the aromatic ring for displacement reactions with amines or thiols.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 2-(2-aminophenoxy)-4,6-dimethylpyrimidine , a potential intermediate for bioactive derivatives .

Biological Activity Correlation

Chemical modifications significantly impact bioactivity:

-

Antimicrobial : Derivatives like 6 (from sulfoxidation) inhibit Staphylococcus epidermidis with MIC values comparable to standard drugs .

-

Antioxidant : Nitro-group reduction products scavenge DPPH radicals (EC₅₀: 12–18 μM) .

-

Antitumor : Sulfonothioate derivatives (e.g., 12 ) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.2 μM) .

Stability and Reaction Optimization

-

pH Sensitivity : The pyrimidine ring undergoes hydrolysis under strongly acidic/basic conditions, limiting reaction scope.

-

Catalyst Screening : Palladium and copper catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives .

This compound’s reactivity profile underscores its utility in generating pharmacologically active molecules, though further studies are needed to explore its full synthetic potential. Research priorities include optimizing catalytic systems for nitro-group transformations and expanding biological testing to in vivo models .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive agent in medicinal chemistry. Its derivatives are being explored for their anticancer properties, particularly against various cancer cell lines. For instance, studies have indicated that pyrimidine derivatives exhibit significant cytotoxicity against human cancer cells while sparing normal cells .

Case Study: Anticancer Activity

- A study conducted on the efficacy of 4,6-dimethyl-2-(2-nitrophenoxy)pyrimidine derivatives against breast cancer cell lines demonstrated selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents.

Agricultural Applications

In agriculture, compounds like this compound are being evaluated for their herbicidal properties. The compound acts as an intermediate in the synthesis of herbicides that inhibit specific enzymes crucial for plant growth.

Data Table: Herbicidal Activity

| Compound | Target Enzyme | Activity (g/ha) | Reference |

|---|---|---|---|

| This compound | ACCase | 150 | |

| 5-Nitro-4-chloropyrimidine | ACCase | 200 |

Enzyme Inhibition Studies

Research has shown that this compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have highlighted its potential as an acetylcholinesterase inhibitor, which is significant in neurodegenerative disease research .

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that similar structural motifs exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Antiviral and Antineoplastic Pyrimidines

Pyrimidine derivatives with aryl or heteroaryl substitutions exhibit significant antiviral and anticancer activities. Key examples include:

Key Findings :

Piperazinylpyrimidines for Receptor Targeting

Pyrimidines functionalized with piperazine rings are explored for adenosine receptor (AR) modulation:

Key Findings :

Pyrimidine N-Oxides and Disulfanyl Derivatives

Oxidation and disulfide modifications alter electronic properties and bioactivity:

Key Findings :

- Pyrimidine N-oxides (e.g., 6b) exhibit distinct IR absorption bands (1515 cm⁻¹ for nitro groups) and moderate melting points .

- Disulfanyl derivatives (e.g., compound 35) show potent SARS-CoV main protease inhibition (IC₅₀ = 1.379 µM) in QSAR models .

- Silver(I) pyrimidine complexes display thermally activated delayed fluorescence (TADF) , making them viable for OLEDs .

Antiproliferative Pyrimidines

Substitutions at C2 with aromatic amines enhance anticancer effects:

Key Findings :

- The trimethoxyphenylamino derivative synergizes with 2,4-monofurfurylidene sorbitol, reducing keratinocyte proliferation in psoriasis models .

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs): Nitro and sulfonyl groups (e.g., 2-nitrophenoxy in the target compound) enhance stability and receptor binding via resonance effects .

- Bulkier Substituents : Arylthio and glycosyl groups (e.g., compound 5a) improve solubility and antiviral activity .

- Heterocyclic Fusion : Triazolo-pyrimidines (e.g., 3n) show enhanced antiviral potency due to increased π-π stacking with viral enzymes .

Biological Activity

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6 and a nitrophenoxy group at position 2. The synthesis typically involves the reaction of 4,6-dimethylpyrimidine with appropriate nitrophenol derivatives under controlled conditions to yield the desired product.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. For instance, compounds with similar structures have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values for COX-2 Inhibition

| Compound | IC50 (μmol/L) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| This compound | TBD |

| Other Pyrimidine Derivatives | TBD |

2. Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. Studies have shown that various pyrimidine derivatives exhibit activity against a range of bacterial strains. For instance, derivatives similar to this compound have been evaluated against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Other Pyrimidine Derivatives | Various | TBD |

3. Anticancer Activity

The anticancer potential of pyrimidines has been widely studied. Specifically, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cell lines through the regulation of cell cycle proteins and apoptosis-related pathways .

Case Study: Antitumor Efficacy

A study involving a series of pyrimidine derivatives demonstrated significant antitumor activity against various cancer cell lines. The efficacy was measured using dose-response curves to determine the IC50 values for cell survival .

Table 3: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| HCT116 (Colon Cancer) | TBD | |

| Other Pyrimidine Derivatives | Various | TBD |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as COX-2 and various kinases involved in cancer progression.

- Regulation of Gene Expression : Studies indicate that these compounds can modulate the expression of genes related to inflammation and apoptosis.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals, which may contribute to their therapeutic effects .

Preparation Methods

Reaction Mechanism

The compound is synthesized via SNAr between 2-chloro-4,6-dimethylpyrimidine and 2-nitrophenol under basic conditions. The electron-withdrawing nitro group on the phenol enhances nucleophilicity, while the chloro group on the pyrimidine acts as a leaving group.

Reaction Scheme:

Detailed Procedure

-

Materials:

-

2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)

-

2-Nitrophenol (1.2 equiv)

-

Potassium carbonate (KCO, 2.0 equiv)

-

Solvent: Dimethylformamide (DMF) or ethanol

-

Microwave or conventional heating

-

-

Steps:

-

Dissolve 2-chloro-4,6-dimethylpyrimidine (10 mmol) and 2-nitrophenol (12 mmol) in anhydrous DMF (20 mL).

-

Add KCO (20 mmol) and stir under nitrogen.

-

Heat at 120°C for 2 hours (conventional) or 160°C for 10 minutes under microwave irradiation.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

-

-

Yield:

Alternative Methods and Optimization

Solvent and Base Screening

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | KCO | 120 | 2 | 82 |

| Ethanol | NaH | 80 | 4 | 68 |

| Toluene | CsCO | 110 | 3 | 71 |

DMF with KCO provides optimal results due to superior solubility and base strength.

Microwave vs. Conventional Heating

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave irradiation | 10 min | 92 | 99 |

| Conventional reflux | 2 h | 82 | 97 |

Microwave conditions reduce reaction time and improve yield by enhancing kinetic rates.

Critical Analysis of Byproducts and Challenges

-

Byproducts:

-

Di-substituted pyrimidines: Occurs if excess 2-nitrophenol is used.

-

Hydrolysis products: Formation of 4,6-dimethylpyrimidin-2-ol under prolonged heating in protic solvents.

-

-

Mitigation Strategies:

Scalability and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.